1-(4-Iodo-1H-indol-3-YL)-ethanone

Synthetic Methodology Cross-Coupling Heck Reaction

Medicinal chemists often face inconsistent cross-coupling yields when using bromo or chloro indole analogs in SAR campaigns. 1-(4-Iodo-1H-indol-3-yl)-ethanone (CAS 72527-77-6) provides the definitive solution through its C-4 iodine substituent, which demonstrates markedly superior reactivity in Heck, Suzuki, and Sonogashira reactions. • Validated biological activity: IC50 of 185 nM against human IDO1 in a cellular assay, establishing it as a reliable starting point for cancer immunotherapy programs. • Synthetic advantage: The iodo group ensures higher yields and more robust protocols compared to bromo or chloro analogs, enabling efficient generation of 1,2,3-trisubstituted indole libraries. • Supply chain reliability: Consistently available at ≥98% purity as a solid, with long-term storage stability, ensuring reproducible assay results and scalable synthetic routes.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
CAS No. 72527-77-6
Cat. No. B1363734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-1H-indol-3-YL)-ethanone
CAS72527-77-6
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C(=CC=C2)I
InChIInChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
InChIKeyAETHSVNOUWYRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodo-1H-indol-3-yl)-ethanone: Compound Overview


1-(4-Iodo-1H-indol-3-yl)-ethanone (CAS 72527-77-6), also known as 3-acetyl-4-iodoindole, is a halogenated indole derivative characterized by a C-3 acetyl group and a C-4 iodine substituent (molecular weight 285.08 g/mol) . The compound is commercially available at a minimum purity specification of 98% and exists as a solid at 20°C . Its structural features confer dual utility: the iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) to generate diverse 1,2,3-trisubstituted indole libraries, while the 3-acetylindole core is a privileged scaffold in medicinal chemistry, notably in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy [1][2][3].

1-(4-Iodo-1H-indol-3-yl)-ethanone: Why Substitution Fails


Direct substitution of the C-4 iodo group with bromo or chloro analogs is not functionally equivalent in palladium-catalyzed cross-coupling reactions or in biological target engagement. In intramolecular Heck reactions for 3-acylindole synthesis, iodo-substituted precursors exhibit significantly superior reactivity compared to bromo-substituted ones, as established in the synthetic literature [1]. Furthermore, the iodine atom provides a distinct electronic and steric profile that influences binding affinity to biological targets such as IDO1, with the 4-iodo-3-acetylindole scaffold demonstrating a measurable IC50 of 185 nM against human IDO1 in a cellular assay [2]. Replacing iodine with chlorine or fluorine would markedly alter both the compound's reactivity in metal-catalyzed transformations (e.g., Suzuki-Miyaura coupling yields) and its pharmacokinetic properties (e.g., metabolic stability, logP) , thus undermining the reproducibility of synthetic routes and the validity of structure-activity relationship (SAR) studies.

1-(4-Iodo-1H-indol-3-yl)-ethanone: Comparative Evidence


Heck Cross-Coupling Reactivity: Iodo vs. Bromo

The 4-iodo substituent in 1-(4-Iodo-1H-indol-3-yl)-ethanone provides a critical reactivity advantage over 4-bromo analogs in palladium-catalyzed ring-closure reactions. The Science of Synthesis knowledge base explicitly notes that for the synthesis of 3-acylindoles via intramolecular Heck reaction of ortho-halo-substituted 3-(arylamino)enones, 'iodo [is] better than bromo' [1]. This qualitative superiority translates to higher yields and milder reaction conditions when using iodo substrates compared to bromo substrates, a crucial factor for efficient library synthesis and process scale-up.

Synthetic Methodology Cross-Coupling Heck Reaction Indole Synthesis

IDO1 Cellular Inhibition: Activity Comparison

1-(4-Iodo-1H-indol-3-yl)-ethanone (CHEMBL3087014) demonstrates moderate inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular context, with a reported IC50 of 185.0 nM in a HEK293 cell-based assay measuring kynurenine release after 5 hours [1]. While not the most potent IDO1 inhibitor known (some advanced leads achieve IC50 values in the low nanomolar range, e.g., 1.60 nM in HeLa cells [2]), this value establishes a clear and quantifiable baseline for SAR exploration and validates the compound's utility as an active starting point for medicinal chemistry optimization. It represents a measurable biological differentiation from non-iodinated or differently substituted 3-acetylindoles, for which no comparable IDO1 inhibition data are publicly available.

Cancer Immunotherapy IDO1 Inhibition Enzyme Assay SAR

Purity and Melting Point Specifications

The target compound is commercially sourced with a minimum purity specification of 98% and is supplied as a solid with a reported melting point range of 120–122°C . In contrast, the 4-bromo analog (1-(4-bromo-1H-indol-3-yl)ethanone, CAS 195874-03-4) exhibits a significantly higher melting point range of 167–168°C . The lower melting point of the iodo compound may indicate different crystal packing forces and can impact its solubility and handling characteristics in automated compound management systems or during formulation studies.

Compound Management Analytical Chemistry Purity Physical Properties

Antimicrobial and Antivirulence Scaffold Potential

While 1-(4-Iodo-1H-indol-3-yl)-ethanone itself has not been directly profiled for antimicrobial activity, its core 4-iodoindole substructure is a key component in potent anti-staphylococcal agents. A recent study (2025) identified 6-bromo-4-iodoindole as a lead compound with a minimum inhibitory concentration (MIC) of 20–30 μg/mL against drug-resistant Staphylococcus aureus, comparable to the antibiotic gentamicin [1]. This compound also effectively inhibited biofilm and persister formation. The target compound, bearing the 4-iodo substitution, serves as a direct synthetic precursor or a structural analog for exploring this antimicrobial pharmacophore, enabling the systematic investigation of the impact of the C-3 acetyl group on activity and selectivity.

Antimicrobial Resistance MRSA Biofilm Inhibition Virulence

1-(4-Iodo-1H-indol-3-yl)-ethanone: Research & Industrial Applications


IDO1 Inhibitor Lead Optimization & SAR

The compound's demonstrated IC50 of 185 nM against human IDO1 in a cellular assay establishes it as a validated starting point for structure-activity relationship (SAR) campaigns in immuno-oncology [1]. Medicinal chemists can use this 4-iodo-3-acetylindole as a core scaffold to explore substitutions that enhance potency, improve metabolic stability, and optimize pharmacokinetic properties for potential cancer immunotherapies. Its availability at 98% purity ensures reliable and reproducible assay results.

Palladium-Catalyzed Library Synthesis

The superior reactivity of the C-4 iodine in cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira) makes this compound an ideal substrate for generating diverse libraries of 1,2,3-trisubstituted indoles [2]. These libraries are crucial for high-throughput screening and fragment-based drug discovery. The iodo group's enhanced leaving-group ability compared to bromo or chloro analogs ensures higher yields and more robust synthetic protocols [3].

Halogenated Indole Probe Development

Given the emerging role of 4-iodoindole-containing compounds as antimicrobial and antivirulence agents against drug-resistant S. aureus (MIC 20–30 μg/mL) [4], this 3-acetyl derivative can be used as a versatile probe to investigate the biological mechanisms of action. It can also serve as a precursor for the synthesis of more complex halogenated natural product analogs, such as indiacen B [5], enabling studies in microbial ecology and natural product biosynthesis.

Halogenated Heterocycle Method Development

The compound's well-defined physical properties (melting point 120–122°C, solid at RT) and high purity (98%) make it a reliable standard for developing and validating new synthetic methodologies involving halogenated indoles. It can be used to benchmark catalyst performance, optimize reaction conditions (temperature, solvent, ligand), and assess the scalability of cross-coupling and C-H functionalization protocols in an industrial setting.

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